![molecular formula C18H16N4O B12619874 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-44-4](/img/structure/B12619874.png)
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[h]isoquinolinone core structure with an aminoethyl side chain and a pyrazolyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the benzo[h]isoquinolinone core, which can be synthesized through a Pictet-Spengler reaction. The aminoethyl side chain can be introduced via reductive amination, while the pyrazolyl group can be added through a cyclization reaction involving hydrazine and an appropriate diketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor for specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl side chain and pyrazolyl group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[g]isoquinolin-1(2H)-one: Similar structure but with a different isoquinolinone core.
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[f]isoquinolin-1(2H)-one: Another structural isomer with potential differences in activity and properties.
Uniqueness
The uniqueness of 6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one lies in its specific arrangement of functional groups, which can confer unique biological and chemical properties
Propiedades
Número CAS |
919291-44-4 |
|---|---|
Fórmula molecular |
C18H16N4O |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H16N4O/c19-5-3-12-7-13-4-6-20-18(23)17(13)16-8-11(1-2-15(12)16)14-9-21-22-10-14/h1-2,4,6-10H,3,5,19H2,(H,20,23)(H,21,22) |
Clave InChI |
KENNHLCFUAOXCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1C4=CNN=C4)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
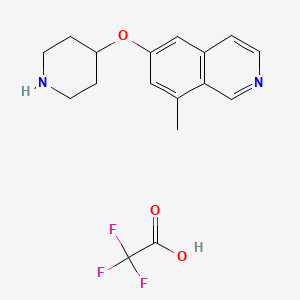
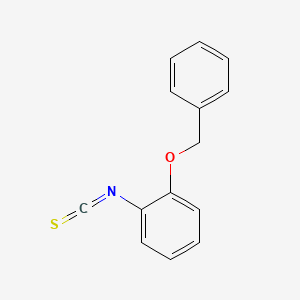
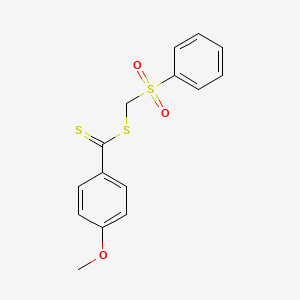
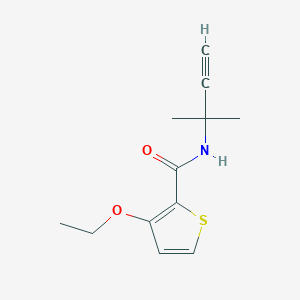
![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)
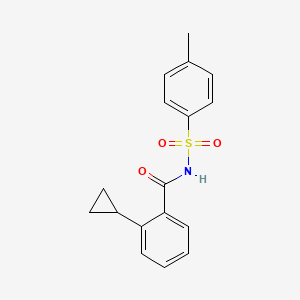
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)
![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
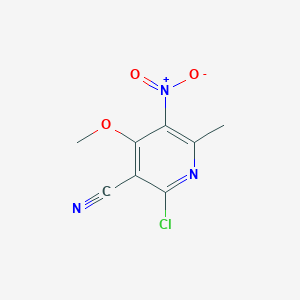
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)
